molecular formula C5H5BrO4 B2584803 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one CAS No. 209551-44-0

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one

Cat. No.: B2584803
CAS No.: 209551-44-0
M. Wt: 208.995
InChI Key: DKXWLAZYVHEBBE-UHFFFAOYSA-N
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Description

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is an organic compound with a unique structure that includes both bromomethyl and hydroxymethyl functional groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photochemical methods, where the reaction is carried out under illumination, can also be employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base to neutralize the by-products.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products include various substituted dioxolanes depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or other reduced forms of the original compound.

Scientific Research Applications

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for selective substitution reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is unique due to the presence of both bromomethyl and hydroxymethyl groups on a dioxolane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(bromomethyl)-5-(hydroxymethyl)-1,3-dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO4/c6-1-3-4(2-7)10-5(8)9-3/h7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXWLAZYVHEBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(OC(=O)O1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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